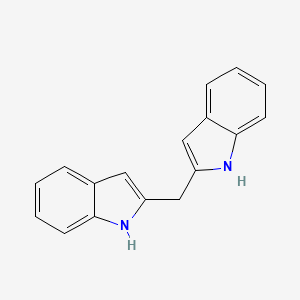

2-(1H-indol-2-ylmethyl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H14N2 |

|---|---|

Molecular Weight |

246.31 g/mol |

IUPAC Name |

2-(1H-indol-2-ylmethyl)-1H-indole |

InChI |

InChI=1S/C17H14N2/c1-3-7-16-12(5-1)9-14(18-16)11-15-10-13-6-2-4-8-17(13)19-15/h1-10,18-19H,11H2 |

InChI Key |

TWJAXIHBWPVMIR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(N2)CC3=CC4=CC=CC=C4N3 |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CC3=CC4=CC=CC=C4N3 |

Synonyms |

2,2'-methylenebis(1H-indole) 3,3'-diindolylmethane diindolylmethane |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1h Indol 2 Ylmethyl 1h Indole and Its Derivatives

Classical and Contemporary Synthetic Pathways to the 2-(1H-indol-2-ylmethyl)-1H-indole Framework

The construction of the this compound skeleton can be achieved through a variety of synthetic routes, ranging from traditional acid-catalyzed reactions to modern transition metal-catalyzed and multi-component strategies.

Acid-Catalyzed Condensation Reactions in Diindolylmethane Formation

The most conventional and straightforward method for synthesizing diindolylmethanes involves the acid-catalyzed electrophilic substitution of indoles with aldehydes or ketones. nih.gov This reaction is typically initiated by the activation of a carbonyl compound by a Brønsted or Lewis acid, generating a reactive electrophile that is subsequently attacked by the nucleophilic C3 position of the indole (B1671886) ring.

A common precursor to diindolylmethanes is indole-3-carbinol (B1674136) (I3C), which undergoes acid-catalyzed condensation to form a mixture of oligomers, with 3,3'-diindolylmethane (B526164) being a major product. nih.govnih.gov The reaction of indole with various aldehydes in the presence of an acid catalyst is a widely used method for the synthesis of both symmetrical and unsymmetrical diindolylmethanes. For instance, the condensation of indole with 4-chlorobenzaldehyde (B46862) in glacial acetic acid yields 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole. researchgate.net

Recent advancements have focused on the use of milder and more efficient catalysts to improve yields and reduce reaction times. Iodine has been demonstrated as an effective catalyst for the synthesis of unsymmetrical 3,3'-diindolylmethanes with a quaternary carbon center. nih.gov This method involves the reaction of trifluoromethyl(indolyl)phenylmethanols with various indoles, proceeding under mild conditions with high chemoselectivity and yields. nih.gov The proposed mechanism suggests the formation of a vinyliminium ion intermediate through iodine-mediated activation of the alcohol, which then undergoes a Friedel-Crafts reaction with another indole molecule. nih.gov

The acid-catalyzed aldol (B89426) condensation is another relevant pathway, where an enol or enolate reacts with a protonated aldehyde or ketone. masterorganicchemistry.com This reaction typically leads to a condensation product, and the use of an acid catalyst facilitates the three key stages: keto-enol tautomerism, activation of the carbonyl electrophile, and elimination of water. masterorganicchemistry.com

Table 1: Examples of Acid-Catalyzed Synthesis of Diindolylmethanes

| Catalyst | Reactants | Product | Reference |

| Glacial Acetic Acid | Indole, 4-Chlorobenzaldehyde | 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole | researchgate.net |

| Iodine | Trifluoromethyl(indolyl)phenylmethanol, Indole | Unsymmetrical 3,3'-Diindolylmethane | nih.gov |

| Trifluoroacetic Acid | Trifluoromethyl(indolyl)phenylmethanols, Indoles | Unsymmetrical 3,3'-Diindolylmethanes | nih.gov |

| Ga(OTf)₃ | Trifluoromethyl(indolyl)phenylmethanols, Indoles | Unsymmetrical 3,3'-Diindolylmethanes | nih.gov |

| Cellulose Sulfuric Acid | Indole, Substituted Aromatic Aldehydes | Bis(indolyl)methane derivatives | openmedicinalchemistryjournal.com |

| Indion Ina 225h resin | Indole, Aromatic/Aliphatic Aldehydes | Indole derivatives | openmedicinalchemistryjournal.com |

Transition Metal-Catalyzed Approaches to 2-Substituted Indoles and Diindolylmethanes

Transition metal catalysis has emerged as a powerful tool for the synthesis of indoles and their derivatives, offering high efficiency, regioselectivity, and functional group tolerance. mdpi.comyoutube.com These methods often involve the formation of carbon-carbon and carbon-heteroatom bonds through various coupling reactions. thieme-connect.de

Palladium-catalyzed reactions are at the forefront of modern synthetic organic chemistry for indole synthesis and functionalization. acs.org A notable strategy involves the palladium-catalyzed annulation of 2-haloanilines with alkynes, which provides a versatile entry to the indole core. orientjchem.org Another approach describes the synthesis of indoles from 2-iodostyrenes and di-t-butyldiaziridinone through a process involving oxidative insertion of palladium, vinyl C-H activation, and subsequent bisamination. nih.gov

The Fischer indole synthesis has also been adapted using palladium catalysis, providing a novel entry into this classical reaction. acs.org Furthermore, palladium catalysts are employed in allylic alkylation reactions using chiral indole-phosphine oxazoline (B21484) ligands. openmedicinalchemistryjournal.com

Rhodium catalysis has proven effective for the regioselective functionalization of indoles. Rhodium(III)-catalyzed oxidative cross-coupling offers an efficient one-pot method for preparing 7-substituted indoles. acs.org Similarly, rhodium(III) catalysis enables the C4-selective C-H activation of indoles using iodonium (B1229267) ylides as carbene precursors under redox-neutral conditions. nih.gov

Dimeric rhodium(II) complexes can catalyze the regioselective coupling of NH indoles with diazo compounds, leading to C6-alkylation in many 2-substituted indoles. acs.org This regioselectivity is attributed to a hydrogen-bonding directing effect. acs.org Furthermore, rhodium-catalyzed intermolecular 1,3-dienylation at the 2-position of indoles has been achieved using a directing group strategy. nih.gov

Other transition metals also play a significant role in the synthesis of indole derivatives. Copper(I) salts can catalyze C-N coupling reactions, while copper(II) salts can act as oxidants in the oxidative cyclization of arylalkynes. mdpi.com For instance, a copper-catalyzed multicomponent reaction of indoles, 2-iodo-N-phenylbenzamides, and terminal alkynes has been developed to produce benzyl-3-(indol-3-yl)-2-phenyl-2,3-dihydroisoindolinones. nih.gov

Copper iodide (CuI) has been used to catalyze the Sonogashira coupling of alkynes and aryl iodides under ball-milling conditions, avoiding the need for palladium catalysts. mdpi.com Additionally, CuO nanoparticles supported on graphene oxide have been utilized for the S-arylation of 2-iodoindole to synthesize diindol-2-ylsulfide. nih.gov

Cobalt catalysts have been employed in the cross-dehydrogenative coupling of ortho-alkenylanilines to synthesize indoles. mdpi.com Scandium triflate (Sc(OTf)₃) can catalyze the Friedel-Crafts alkenylation of 5-(arylamino)pent-3-yn-2-ones to produce highly substituted indoles. researchgate.net

Table 2: Overview of Transition Metal-Catalyzed Syntheses

| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |

| Palladium | C-H Activation/Amination | 2-Iodostyrenes, Di-t-butyldiaziridinone | Indoles | nih.gov |

| Rhodium(III) | Oxidative Cross-Coupling | Indoline (B122111) derivatives | 7-Substituted Indoles | acs.org |

| Rhodium(II) | C-H Alkylation | NH Indoles, Diazo compounds | C6-Alkylated Indoles | acs.org |

| Copper(I) | Multicomponent Reaction | Indoles, 2-Iodo-N-phenylbenzamides, Terminal Alkynes | Substituted Dihydroisoindolinones | nih.gov |

| Cobalt | Cross-Dehydrogenative Coupling | ortho-Alkenylanilines | Indoles | mdpi.com |

| Scandium(III) | Friedel-Crafts Alkenylation | 5-(Arylamino)pent-3-yn-2-ones | Substituted Indoles | researchgate.net |

Multi-Component Reactions (MCRs) for Indole Construction

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules, including indole derivatives, in a single step from three or more starting materials. acs.orgrsc.org This approach offers significant advantages in terms of atom economy, reduced waste, and simplified purification processes. nih.gov

Indoles are frequently used as components in MCRs to construct a wide variety of heterocyclic systems. arkat-usa.org The nucleophilic character of the indole ring, particularly at the C3 position, is often exploited in these reactions. nih.gov For example, the aza-Friedel–Crafts reaction of indoles with aldehydes and thiourea (B124793), catalyzed by thiamine/HCl or TiCl₄, yields thiourea derivatives that can be further transformed into polysubstituted 2-amino-1,3-thiazoles. acs.org

A notable MCR involves the reaction of indole, formaldehyde, and an amino hydrochloride to assemble indole-fused oxadiazepines. nih.gov The addition of sodium thiosulfate (B1220275) to this reaction mixture can lead to the formation of indole-fused thiadiazepines. nih.gov Another example is the Petasis boronic acid-Mannich reaction, where N-substituted indoles react with ethyl glyoxylic acid and aromatic or alkenylboronic acids to form α-(N-substituted indole)carboxylic acids. acs.org

The Ugi four-component reaction has also been adapted for indole synthesis. rsc.org For instance, a two-step MCR involving the reaction of a substituted arylamine, dimethoxyacetaldehyde, an isocyanide, and trimethylsilyl (B98337) azide (B81097) (TMSN₃) produces Ugi-tetrazole adducts, which can then be cyclized to form indole derivatives under acidic conditions. rsc.org

Table 3: Selected Multi-Component Reactions for Indole Synthesis

| Reaction Name/Type | Components | Catalyst/Conditions | Product Type | Reference |

| Aza-Friedel–Crafts | Indoles, Aldehydes, Thiourea | Thiamine/HCl or TiCl₄ | Thiourea derivatives | acs.org |

| Indole-fused Heterocycle Assembly | Indole, Formaldehyde, Amino hydrochloride | - | Indole-fused oxadiazepines | nih.gov |

| Petasis Boronic Acid-Mannich | N-substituted Indoles, Ethyl glyoxylic acid, Boronic acids | - | α-(N-substituted indole)carboxylic acids | acs.org |

| Ugi Four-Component Reaction | Substituted arylamine, Dimethoxyacetaldehyde, Isocyanide, TMSN₃ | Acidic conditions for cyclization | Tetrazole-indole derivatives | rsc.org |

Stereoselective and Asymmetric Synthesis of this compound Analogues

The demand for enantiomerically pure compounds for pharmacological studies has driven the development of stereoselective and asymmetric syntheses of this compound analogues. These methods are crucial for accessing specific stereoisomers with desired biological activities.

Recent progress in this area has focused on several key strategies:

Catalytic Asymmetric Hydrogenation: Chiral catalysts, particularly those based on transition metals like rhodium, iridium, ruthenium, and palladium, have been instrumental in the asymmetric hydrogenation of indoles to produce chiral indolines. ccspublishing.org.cnresearchgate.net For instance, cationic Ru/chiral diamine complexes have shown high efficiency in the asymmetric hydrogenation of N-heteroaromatic compounds. ccspublishing.org.cn Similarly, chiral Pd catalysts in the presence of a Brønsted acid have been used for the efficient asymmetric hydrogenation of 2-substituted 3-(toluenesulfonamidoalkyl)indoles. ccspublishing.org.cn

Kinetic Resolution: The oxidative kinetic resolution of 2-substituted indoline derivatives using chiral phosphoric acid has been demonstrated as a viable method to obtain enantiomerically enriched indolines. ccspublishing.org.cn

Catalytic Asymmetric Hydrosilylation: The use of organic Lewis base catalysts in conjunction with trichlorosilane (B8805176) enables the asymmetric hydrosilylation of indoles, providing a pathway to chiral 2,3-disubstituted indolines. ccspublishing.org.cn

Chirality Transfer from Allenylindoles: An innovative approach involves the gold-catalyzed cycloisomerization of enantio-enriched N-1,3-disubstituted allenylindoles. This method facilitates an axial-to-central chirality transfer, yielding optically active pyrido[1,2-a]-1H-indoles with excellent enantioselectivities. rsc.org

These methodologies represent significant strides in the controlled synthesis of chiral analogues of this compound, opening avenues for the exploration of their stereoisomer-specific biological functions.

Functionalization and Derivatization Strategies of the this compound Scaffold

The inherent reactivity of the indole nucleus and the methylene (B1212753) bridge in the this compound scaffold allows for a wide range of functionalization and derivatization strategies. These modifications are key to tuning the physicochemical and biological properties of the parent molecule.

Electrophilic and Nucleophilic Substitutions on the Indole Nucleus

The indole ring system is susceptible to both electrophilic and nucleophilic attack, providing versatile handles for modification.

Electrophilic Substitution:

Electrophilic substitution is a fundamental reaction for functionalizing indoles. The C3 position is the most common site of attack due to the electron-rich nature of the pyrrole (B145914) ring. quora.comic.ac.uk However, regioselective functionalization at other positions, such as C2, C4, C5, C6, and C7, has been achieved through various strategies.

Synthesis of Diindolylmethanes (DIMs): The reaction of indoles with aldehydes or ketones in the presence of Lewis or Brønsted acid catalysts is a straightforward method to synthesize symmetrical diindolylmethanes. beilstein-journals.orgnih.govnih.gov More advanced, iodine-catalyzed methods have been developed for the synthesis of unsymmetrical 3,3'-diindolylmethanes with quaternary carbon centers. beilstein-journals.orgnih.gov

Regioselective C4-Functionalization: Directing groups have proven crucial for achieving regioselective C-H functionalization at the less reactive C4 position of the indole nucleus. nih.gov For example, glycine (B1666218) has been used as a transient directing group for the C4-arylation of indoles. nih.gov

Nucleophilic Substitution:

While less common than electrophilic substitution, nucleophilic substitution on the indole nucleus can be achieved under specific conditions.

Reaction of 1-Hydroxyindoles: The introduction of a hydroxy group at the N1 position of the indole ring facilitates nucleophilic substitution. core.ac.ukclockss.org For instance, 1-hydroxyindoles react with indole in the presence of formic acid to form 1-(indol-3-yl)indoles. clockss.org This reactivity is attributed to the deviation of the N(1)-O bond from the indole plane, making the nitrogen atom more susceptible to attack. core.ac.uk

Intramolecular Nucleophilic Aromatic Substitution: This strategy has been employed in the synthesis of polycyclic systems, such as 2,3-dihydro-1H-pyrrolo[1,2-a]indoles. rsc.org

Regioselective Modifications of the Methylene Bridge and Nitrogen Atoms

Targeted modifications of the methylene bridge and the nitrogen atoms of the indole rings offer further avenues for structural diversification.

Methylene Bridge Modifications:

Dehydrogenative Coupling: Iron(III)-catalyzed dehydrogenative coupling reactions of tryptamines provide a biomimetic approach to constructing bis(indolyl)methanes, including the synthesis of 6,6'-bis-(debromo)-gelliusine F. nih.gov

Nitrogen Atom Modifications:

N-Alkylation: The nitrogen atoms of the indole rings can be selectively alkylated. For example, a palladium-catalyzed direct 2-alkylation of free N-H indoles has been developed using a norbornene-mediated C-H activation. nih.gov Chemoselective N-alkylation of indoles can also be achieved in aqueous microdroplets without a catalyst, leading to the formation of indole aminals. stanford.edu The reaction of indole-3-carbaldehyde with epichlorohydrin (B41342) yields 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, which can be further functionalized. researchgate.net

N-Arylation and Vinylation: While not directly on the parent scaffold, methods for N-functionalization of indoles are relevant. For example, copper-catalyzed N-arylation and N-vinylation of indoles have been reported.

The ability to selectively modify these specific positions is crucial for creating libraries of analogues with diverse properties.

Synthesis of Polycyclic and N-Fused Systems Incorporating the this compound Motif

The this compound scaffold serves as a valuable building block for the construction of more complex, rigid polycyclic and N-fused systems. These structures often exhibit unique biological activities.

Cycloaddition Reactions: Zinc(II)-catalyzed divergent synthesis through formal [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes has been used to create functionalized polycyclic indolines. polimi.it The reaction pathway can be controlled by the nature and type of substituents on the substrates. polimi.it

Cascade Reactions: A diversity-oriented synthesis has been established for creating indole-1,2-fused 1,4-benzodiazepines, tetrahydro-β-carbolines, and 2,2'-bis(indolyl)methanes from tosyl-protected tryptamine (B22526) through cascade reactions controlled by the choice of hydride donors and Brønsted acids. nih.gov

Intramolecular Cyclization: The intramolecular nucleophilic aromatic substitution of α-aryl-α-pyrrolidin-2-ylideneacetonitriles leads to the formation of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles. rsc.org

Gold-Catalyzed Cycloisomerization: As previously mentioned, the cycloisomerization of N-1,3-disubstituted allenyl indoles provides access to pyrido[1,2-a]-1H-indoles. rsc.org

These synthetic strategies highlight the versatility of the this compound core in generating a wide array of structurally complex and potentially bioactive molecules.

Theoretical and Computational Investigations of 2 1h Indol 2 Ylmethyl 1h Indole

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a cornerstone for predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, these methods can determine a molecule's electronic structure and a wide array of associated properties.

Density Functional Theory (DFT) has become a popular method for investigating the electronic properties of molecules. It is used to optimize the geometry of a molecule, determining its most stable three-dimensional structure. For indole (B1671886) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to compare theoretically optimized structures with experimental data from X-ray crystallography. nih.govnih.govresearchgate.net These comparisons help validate the computational model and provide a more detailed understanding of the molecule's bond lengths, bond angles, and dihedral angles in the solid state versus the gaseous phase. researchgate.net

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate predictions of molecular energy and properties. They are particularly useful for smaller molecules or for benchmarking other computational methods. For complex systems like 2-(1H-indol-2-ylmethyl)-1H-indole, ab initio calculations can be used to refine the understanding of its fundamental electronic properties and to provide a more precise picture of its behavior.

Molecular Orbital Theory and Reactivity Prediction

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is instrumental in predicting chemical reactivity.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. pku.edu.cn

In studies of indole derivatives, the HOMO is often located on the electron-rich indole ring, indicating that this is the likely site for electrophilic attack. The LUMO's location, in turn, points to the probable site for nucleophilic attack. researchgate.net The HOMO-LUMO gap can also be used to predict the electronic absorption properties of the molecule. mdpi.com

Table 1: Global Reactivity Descriptors

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (IP) | IP = -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (EA) | EA = -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the electron cloud is polarized. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | A measure of the molecule's ability to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

Data derived from theoretical principles. ugm.ac.id

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. dergipark.org.trwisc.edu It examines the delocalization of electron density between filled Lewis-type orbitals (bonds or lone pairs) and empty non-Lewis-type orbitals (antibonding or Rydberg orbitals). acadpubl.euicm.edu.pl The strength of these interactions, quantified by second-order perturbation theory, reveals the extent of hyperconjugation and intramolecular charge transfer, which contribute to the molecule's stability. acadpubl.euresearchgate.net

For molecules with conjugated systems like this compound, NBO analysis can identify the specific donor-acceptor interactions that lead to electron delocalization across the indole rings and the methylene (B1212753) bridge. acadpubl.eu This analysis can also determine the hybridization of atomic orbitals and the natural atomic charges, offering a more intuitive chemical picture than that provided by Mulliken population analysis. icm.edu.pl

Table 2: NBO Analysis Example of Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C1-C2) | π*(C3-C4) | 20.5 | π → π* |

| LP(N1) | σ*(C2-C3) | 5.8 | n → σ* |

| σ(C-H) | σ*(N-C) | 2.3 | σ → σ* |

Note: This is a hypothetical example to illustrate the type of data obtained from NBO analysis. E(2) represents the stabilization energy.

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity. researchgate.net The MEP surface is color-coded to represent the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netdergipark.org.tr Green and yellow areas represent intermediate potentials. dergipark.org.tr

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the indole rings and over the π-systems of the rings, highlighting these as the primary sites for electrophilic interaction. mdpi.com The regions around the N-H protons would likely show positive potential, indicating their susceptibility to deprotonation or interaction with nucleophiles. MEP analysis thus provides a clear, visual guide to the molecule's chemical reactivity. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to explore the dynamic behavior and conformational flexibility of this compound over time. arxiv.org By simulating the motion of the atoms according to the principles of classical mechanics, MD can reveal how the molecule transitions between different conformational states, the timescales of these motions, and the influence of the environment (e.g., a solvent) on its structure.

For a molecule like this, an MD simulation would typically involve the following steps:

Parameterization: A molecular mechanics force field is chosen or specifically parameterized to accurately describe the intramolecular and intermolecular interactions of the compound. nih.gov

System Setup: The molecule is placed in a simulation box, often with an explicit solvent like water, to mimic experimental conditions.

Simulation: The system's trajectory is calculated by integrating Newton's equations of motion over a set period, providing a detailed view of the molecule's dynamic behavior. mdpi.com

From such simulations, one can analyze the distribution of dihedral angles, the root-mean-square deviation (RMSD) to assess structural stability, and the potential of mean force (PMF) to map the energy landscape along specific reaction coordinates, such as the rotation between the indole rings. This provides a comprehensive picture of the molecule's flexibility and the relative populations of its conformers at a given temperature. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can be used to interpret experimental spectra or to characterize hypothetical molecules. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses for these predictions. mdpi.com

NMR Spectroscopy

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of computational chemistry for structure elucidation. youtube.com The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311+G(2d,p)), is a standard and reliable approach for calculating NMR shielding tensors. mdpi.comnih.gov

The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. By calculating the ¹H and ¹³C NMR chemical shifts for the various low-energy conformers of this compound, a weighted average spectrum can be generated based on the predicted population of each conformer. This theoretical spectrum can be directly compared with experimental data to confirm the structure or to aid in the assignment of complex spectra. youtube.comresearchgate.net The accuracy of these predictions is generally high, with mean absolute deviations often less than 0.1 ppm for ¹H and 2 ppm for ¹³C shifts. youtube.com

Table 1: Representative Theoretical Methods for NMR Chemical Shift Calculation

| Method | Functional | Basis Set | Application |

|---|---|---|---|

| GIAO-DFT | B3LYP | 6-311+G(2d,p) | ¹H and ¹³C Chemical Shifts |

| GIAO-DFT | PBE0 | cc-pVTZ | High-accuracy Chemical Shifts |

UV-Vis Spectroscopy

The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) range arises from electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is the most common method for calculating these transition energies and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comacs.org

For this compound, TD-DFT calculations would likely be performed on the optimized geometries of the most stable conformers. The choice of functional is crucial, with range-separated hybrids like CAM-B3LYP or ωB97XD often providing more accurate results for charge-transfer excitations, which can be important in multi-chromophore systems. acs.org The calculations would predict the wavelength of maximum absorption (λmax) and the molar absorptivity for the principal electronic transitions, such as the π → π* transitions characteristic of the indole chromophore. nih.govrsc.org

Table 2: Common Functionals for TD-DFT Calculations of UV-Vis Spectra

| Functional | Description | Typical Application |

|---|---|---|

| B3LYP | Hybrid GGA | General purpose, good for local excitations. |

| CAM-B3LYP | Long-range corrected hybrid | Improved accuracy for charge-transfer and Rydberg states. |

| M06 | Meta-hybrid GGA | Broad applicability, good for main group chemistry. |

Advanced Computational Models for Reaction Mechanisms and Catalysis

Computational models are invaluable for elucidating the mechanisms of chemical reactions and understanding the role of catalysts. For a compound like this compound, computational studies can explore its formation pathways and its potential reactivity.

A plausible synthetic route to this compound is the acid-catalyzed reaction of indole with indole-2-carboxaldehyde. DFT calculations can be employed to model this reaction mechanism in detail. This would involve:

Locating Stationary Points: Identifying the structures of the reactants, intermediates, transition states, and products along the reaction pathway.

Calculating Energies: Determining the relative energies of these stationary points to construct a reaction energy profile.

Transition State Analysis: Characterizing the transition state structures and performing frequency calculations to confirm they represent a true saddle point on the potential energy surface (i.e., having a single imaginary frequency).

This analysis would provide critical insights into the reaction's feasibility, its rate-determining step, and the factors controlling its selectivity. For instance, it could explain why the reaction proceeds at the C3 position of the attacking indole and not at other sites.

Furthermore, if the synthesis is catalyzed, for example by a metal complex, computational models can be used to investigate the catalytic cycle. This involves modeling the interaction of the reactants and intermediates with the catalyst, identifying the key catalytic species, and calculating the energy barriers for each step in the cycle. Such studies are crucial for designing more efficient and selective catalysts.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (3,3')-diindolylmethane |

| Diindolylmethane |

| Indole |

| Indole-2-carboxaldehyde |

Mechanistic Studies of 2 1h Indol 2 Ylmethyl 1h Indole Reactivity

Detailed Reaction Pathways and Transition State Analysis

The formation of 2-(1H-indol-2-ylmethyl)-1H-indole, a 2,2'-diindolylmethane, typically proceeds through the reaction of indole (B1671886) with a suitable electrophile, such as an aldehyde or an activated alcohol like indole-2-methanol, under catalytic conditions. The generally accepted pathway is an electrophilic substitution reaction.

The reaction is initiated by the activation of the electrophilic precursor. For instance, in an acid-catalyzed reaction involving indole-2-methanol, the hydroxyl group is protonated, leading to the formation of a stabilized carbocation centered on the methylene (B1212753) carbon. This cation is in resonance with a highly reactive intermediate, the indole-2-methide. An indole molecule then acts as a nucleophile, attacking this intermediate. While the C3 position of indole is electronically more nucleophilic, specific catalysts or directing groups can favor attack at the C2 position.

Modern computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating these reaction pathways. rsc.org Such studies allow for the mapping of potential energy surfaces and the identification of transition states for C2 versus C3 functionalization. For example, in related indole reactions, DFT calculations have been used to compare the energy barriers of different regioisomeric pathways, revealing that while the transition state for C3 attack is often lower in energy, catalytic systems can alter this landscape. rsc.orgrsc.org Factors like Thorpe–Ingold effects and dispersive interactions have also been computationally investigated to explain unexpected regioselectivity in indole cyclizations. nih.gov Semiempirical molecular orbital calculations have also been applied to investigate transition states and explain the selectivity observed in cycloaddition reactions involving indole-based intermediates. researchgate.net

Investigation of Reactive Intermediates (e.g., Indole Methides, Alkylideneindolenines)

The reactivity of this compound and its synthesis are governed by the formation of transient, high-energy intermediates. The most significant of these are indole-2-methides and their protonated forms, alkylideneindoleninium ions. These species are generated from precursors like indole-2-methanols or indolylmethyl acetates under catalytic conditions. researchgate.net (from first search)

An indole-2-methide , also known as a 2-methylene-2H-indole or an alkylideneindolenine, is a neutral but highly polarized intermediate. It contains an exocyclic double bond at the C2 position, rendering this carbon highly electrophilic and susceptible to nucleophilic attack by another indole molecule to form the diindolylmethane skeleton.

In the presence of acid, the intermediate is an alkylideneindoleninium cation . This species is even more electrophilic and readily undergoes reaction. The formation of these intermediates temporarily breaks the aromaticity of the indole ring, which is the driving force for their high reactivity.

In some catalytic cycles, particularly those involving transition metals, dearomatized spirocyclic intermediates, such as spiroindoleninium ions , can be formed. chemrxiv.org These species feature a C3-spirocycle and a highly electrophilic C2 position. They can undergo a Wagner-Meerwein-like 1,2-migration, which results in the formation of a C2-substituted indole, demonstrating the unique reactivity pathways available at this position. chemrxiv.org The development of synthetic methods using coupling partners like 3,3-difluoro-2-exo-methylidene indolines further highlights the role of alkylideneindolenine-type structures as key intermediates in the formation of C2-linked indole derivatives. dntb.gov.ua

Catalytic Effects and Kinetic Studies on Synthetic Transformations

The synthesis of diindolylmethanes, including the 2,2'-isomer, is highly dependent on catalysis. Both Brønsted/Lewis acids and transition metal complexes are employed to control the reaction rate and, crucially, the regioselectivity.

Heterogeneous acid catalysts, such as Nafion-H, have been used to promote the condensation of indoles with aldehydes efficiently. researchgate.net More advanced heterogeneous catalysts, like robust metal-organic frameworks (MOFs), have demonstrated superior catalytic efficiency in one-pot Friedel-Crafts alkylation reactions to produce bioactive diindolylmethanes under mild conditions. nih.gov

Transition metal catalysis offers a powerful tool for directing reactions to the less reactive C2 position. Ligand choice is critical in determining the reaction's outcome. For instance, in the palladium-catalyzed oxidative Heck reaction of N-methylindole, the regioselectivity can be switched between the C3 and C2 positions by the presence or absence of a specific sulfonated phosphine (B1218219) ligand (SOHP). rsc.org Without the ligand, C3-alkenylation occurs exclusively. With the ligand, C2-alkenylation is the major pathway.

Kinetic studies have revealed the mechanistic basis for this catalytic control. In the C3-selective reaction, the rate-determining step is the irreversible C-H palladation at the C3 position. rsc.org However, in the presence of the C2-directing ligand, the C-H palladation becomes quasi-reversible, and the subsequent migratory insertion step plays a key role in determining the regioselectivity. rsc.org This switch in the rate- and selectivity-determining step is a clear example of how catalytic systems can be rationally designed to achieve otherwise difficult transformations.

| Catalyst System | C2-Product Yield (%) | C3-Product Yield (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂ | <5 | 85 | rsc.org |

| Pd(OAc)₂ / SOHP Ligand | 81 | 15 | rsc.org |

Solvent Effects and Reaction Environment Influences on Reactivity

The reaction environment, particularly the choice of solvent, can profoundly influence the reactivity and selectivity in the synthesis of this compound. Solvents can affect catalyst activity, reaction rates, and the regiochemical outcome of the reaction.

In reactions using heterogeneous catalysts like Nafion-H, the ability of the solvent to swell the catalyst support is critical. Solvents that fail to swell the support can lead to low catalytic activity and poor yields. researchgate.net The use of green solvent systems, such as polyethylene (B3416737) glycol and water (PEG-H₂O), has been shown to improve yields significantly compared to conventional organic solvents or water alone. This improvement is attributed to the enhanced interaction between the reactants and the catalyst in this medium. researchgate.net

Solvent polarity and type can also dictate the regioselectivity. For example, in certain base-catalyzed additions of indole to aldehydes, the use of a polar aprotic solvent like DMSO was found to favor the formation of the 1,3'-diindolylmethane isomer over the more common 3,3'-isomer. nih.gov (from first search) Furthermore, studies on Pictet-Spengler reactions have shown that using water as both a catalyst and solvent can be effective for certain indole cyclizations. nih.gov These findings underscore the importance of the reaction medium in controlling which position on the indole ring (N1, C2, or C3) participates in bond formation.

| Solvent | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| Acetonitrile (B52724) | 120 | 80 | researchgate.net |

| Dichloromethane | 120 | 65 | researchgate.net |

| Tetrahydrofuran | 120 | 50 | researchgate.net |

| Water | 60 | 72 | researchgate.net |

| PEG-400:Water (1:1) | 30 | 94 | researchgate.net |

Structure Activity Relationships Sar in 2 1h Indol 2 Ylmethyl 1h Indole Chemistry

Correlating Structural Modifications with Chemical Reactivity and Stability

The chemical behavior of 2-(1H-indol-2-ylmethyl)-1H-indole derivatives is intrinsically linked to their molecular structure. Modifications, even minor ones, to the indole (B1671886) rings or the methylene (B1212753) linker can significantly alter the compound's reactivity and stability.

The indole nucleus itself is an electron-rich aromatic system, susceptible to electrophilic substitution, primarily at the C3 position. However, in the this compound framework, the C3 positions are adjacent to the methylene bridge, and reactivity can be influenced by steric hindrance and the electronic nature of substituents on the rings. For instance, the introduction of electron-withdrawing groups, such as halogens or nitro groups, can decrease the electron density of the indole rings, making them less susceptible to oxidation and altering their reactivity in electrophilic substitution reactions. nih.govmdpi.com Conversely, electron-donating groups, like alkyl or methoxy (B1213986) groups, enhance the electron density, which can increase reactivity but may decrease stability towards oxidative processes.

Table 1: Impact of Structural Modifications on Reactivity and Stability

| Modification | Effect on Reactivity | Effect on Stability | Reference |

|---|---|---|---|

| Electron-Withdrawing Group (e.g., -Cl, -Br) on Indole Ring | Decreases susceptibility to electrophilic substitution and oxidation. | Generally increases chemical stability. | nih.govmdpi.com |

| Electron-Donating Group (e.g., -CH3, -OCH3) on Indole Ring | Increases susceptibility to electrophilic substitution. | May decrease stability towards oxidation. | mdpi.com |

| Substitution at N1-position | Alters nucleophilicity of the indole nitrogen; may direct substitution to other positions. | Can enhance stability by preventing N-H related reactions; affects crystal packing. | nih.gov |

| Altering Linkage Points Between Indole Rings | Changes molecular geometry, affecting access of reagents to reactive sites. | Impacts conformational stability and crystal lattice energy. | nih.gov |

Influence of Substituents on Molecular Interactions and Binding Affinities at a Molecular Level

The ability of this compound derivatives to interact with biological targets or other molecules is governed by a combination of non-covalent forces. Substituents play a directing role in modulating the strength and nature of these interactions, thereby influencing binding affinities.

Hydrogen bonds are critical for the specificity of molecular recognition. The two N-H groups in the parent this compound are potent hydrogen bond donors. researchgate.netnih.gov The introduction of substituents can either add new hydrogen bonding sites or modify the properties of existing ones.

For example, incorporating carbonyl or amide groups into the structure introduces strong hydrogen bond acceptors. nih.govnih.gov In crystal structures of related indole derivatives, these groups are frequently observed participating in extensive intermolecular hydrogen-bonding networks, often forming specific motifs like chains or dimers that define the supramolecular architecture. researchgate.netnih.gov The geometry of these networks is highly dependent on the position and orientation of the substituents. A study on 2-(1H-indol-3-yl)-2-oxoacetamide revealed an elaborate three-dimensional network of N-H···O hydrogen bonds, which rigidly influences the conformation of the molecule. nih.gov The presence of such networks is often a key factor in the high-affinity binding of indole derivatives to protein targets, where they can interact with amino acid residues in a binding pocket. jmolekul.com

The bis-indole core of this compound is predominantly nonpolar and lipophilic, making it prone to hydrophobic interactions. These interactions are a major driving force for the association of the molecule with nonpolar surfaces, such as hydrophobic pockets within proteins. In drug design, this property is often exploited to achieve binding to specific biological targets. For example, some small molecule HIV-1 fusion inhibitors based on an indole scaffold target a conserved hydrophobic pocket on the gp41 protein. nih.govacs.org The potency of these inhibitors is directly related to the surface area and shape of the molecule, which dictates the effectiveness of the hydrophobic interactions. nih.gov Adding alkyl or other nonpolar substituents can enhance these interactions, while introducing polar groups may disrupt them.

The electron-rich π-systems of the two indole rings are capable of engaging in π-π stacking interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, and tryptophan in proteins. nih.govwikipedia.org These interactions, which result from a combination of electrostatic and dispersion forces, are crucial for stabilizing protein-ligand complexes and self-assembled molecular structures. nih.govlibretexts.org

The geometry of π-π stacking is typically not a perfect face-to-face (sandwich) arrangement, which can be electrostatically repulsive. wikipedia.org More commonly, a parallel-displaced or T-shaped (edge-to-face) configuration is adopted to achieve an attractive interaction. wikipedia.org The introduction of substituents significantly modulates the electronic nature of the indole rings, which in turn affects these interactions. Electron-withdrawing substituents (like halogens) can create a more electron-poor π-system, which can lead to favorable interactions with electron-rich aromatic partners. nih.govlibretexts.org Conversely, electron-donating groups enhance the electron-rich character. These modifications are a key strategy in ligand design to fine-tune the binding affinity and selectivity. nih.gov In some indole derivatives, N-H···π interactions, where the indole N-H group acts as a hydrogen bond donor to an aromatic π-system, can also be a dominant intermolecular force, sometimes even precluding π-π stacking. nih.gov

Computational Approaches to SAR Prediction and Ligand Design (e.g., Molecular Docking, QSAR)

Computational chemistry provides powerful tools for predicting the properties of this compound derivatives and guiding the design of new compounds with enhanced activity.

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. researchgate.netrsc.org For indole derivatives, docking studies can reveal the specific binding mode within a receptor's active site, identifying key interactions like hydrogen bonds with amino acid residues or π-π stacking. nih.govresearchgate.netnih.gov For instance, docking studies on indole-based antimicrobial agents have helped to elucidate their mechanism of action by showing how they fit into the active sites of enzymes like E. coli MurB or lanosterol (B1674476) demethylase. nih.gov By comparing the docking scores and predicted binding poses of a series of derivatives, researchers can rationalize observed SAR and prioritize the synthesis of compounds predicted to have the highest affinity. nih.govjmolekul.com

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jchemlett.com For indole derivatives, QSAR models have been developed to predict activities such as anticancer or enzyme inhibitory effects. jmolekul.comnih.govnih.gov These models are built using a "training set" of compounds with known activities. nih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules (e.g., electronic properties, hydrophobicity, steric parameters), are calculated. Statistical methods, such as multiple linear regression, are then used to generate an equation that relates these descriptors to the observed activity. jmolekul.comjchemlett.com This equation can then be used to predict the activity of new, yet-to-be-synthesized compounds, thereby accelerating the drug discovery process by focusing experimental efforts on the most promising candidates. nih.govresearchgate.net

Table 2: Application of Computational Methods in SAR of Indole Derivatives

| Computational Method | Application | Key Findings/Predictions | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes of indole derivatives in enzyme active sites. | Identifies key H-bonds, hydrophobic, and π-π interactions responsible for binding affinity. Helps rationalize antimicrobial or anticancer activity. | nih.govjmolekul.comrsc.orgnih.gov |

| QSAR | Developing predictive models for the biological activity of indole derivatives. | Correlates molecular descriptors (e.g., electronic, steric) with activity (e.g., anticancer). Guides the design of new derivatives with improved potency. | jmolekul.comjchemlett.comnih.govnih.gov |

Advanced Analytical Techniques for 2 1h Indol 2 Ylmethyl 1h Indole Research

Chromatographic Separations (e.g., HPLC, GC-MS) for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are the cornerstone of purity assessment and quantification in chemical synthesis and analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating complex mixtures and providing detailed information about the individual components.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of indole (B1671886) derivatives. For compounds structurally related to 2-(1H-indol-2-ylmethyl)-1H-indole, such as 3,3'-diindolylmethane (B526164) (DIM), various HPLC methods have been developed. These methods typically employ reverse-phase columns (e.g., C8 or C18) with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, often containing a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. sielc.comresearchgate.net Detection is commonly achieved using UV-Vis or fluorescence detectors, as the indole moiety exhibits strong absorbance and fluorescence at specific wavelengths. researchgate.netmostwiedzy.pl For instance, a study on various indole compounds reported using a fluorimetric detector with excitation and emission wavelengths of 280 nm and 350 nm, respectively. researchgate.net

The following table outlines typical HPLC conditions used for the analysis of related indole compounds, which could be adapted for this compound.

| Parameter | HPLC Conditions for Indole Alkaloids | HPLC Conditions for Diindolylmethane (DIM) |

| Column | Symmetry C8 | Newcrom R1 |

| Mobile Phase | Gradient of acetonitrile and water with acetic acid | Acetonitrile, water, and phosphoric acid |

| Flow Rate | 1 mL/min | - |

| Detection | Fluorimetric (Ex: 280 nm, Em: 350 nm) | UV or MS |

| Reference | researchgate.net | sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. While direct analysis of larger indole dimers like this compound by GC-MS might be challenging due to their relatively low volatility, derivatization can be employed to enhance their volatility. nih.govojp.gov For example, silylation is a common derivatization technique used in GC-MS analysis of metabolites. nih.gov In the context of indole alkaloids, GC-MS has been successfully used for the qualitative analysis of complex mixtures extracted from plant materials. oup.com The mass spectrometer provides crucial information for the identification of the compound based on its mass-to-charge ratio and fragmentation pattern.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a detection technique, offer a higher degree of selectivity and sensitivity, making them indispensable for comprehensive analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of trace amounts of compounds in complex matrices. For indole alkaloids and related compounds, LC-MS/MS methods have been developed for various applications, including the analysis of biological samples. nih.govnih.gov These methods often utilize electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to generate ions, followed by tandem mass spectrometry for specific detection and quantification. nih.govnih.gov For example, a sensitive LC-MS/MS method for the quantification of indole in mouse serum and tissues used an APCI source in positive mode. nih.gov The precursor ion and product ion transitions are specific to the target molecule, providing excellent selectivity.

A validated HPLC-MS/MS method for the quantification of 3,3'-diindolylmethane (DIM) in human plasma utilized a Synergi Fusion-RP C18 column and an isocratic mobile phase of acetonitrile and water with 0.1% formic acid. nih.gov The ion transitions were m/z 247.1 → 130.1 for DIM. nih.gov

Below is a table summarizing LC-MS/MS parameters for the analysis of related indole compounds.

| Parameter | LC-MS/MS Conditions for Indole | LC-MS/MS Conditions for Diindolylmethane (DIM) |

| Column | Synergi Fusion C18 (4 µm, 250 × 2.0 mm) | Synergi Fusion-RP C18 (50 × 2.0 mm, 4 μm) |

| Mobile Phase | Gradient of 0.1% aqueous formic acid and methanol | Isocratic acetonitrile and water (0.1% formic acid) (85:15, v/v) |

| Ionization | APCI (Positive Mode) | APCI (Positive Polarity Mode) |

| Ion Transition | m/z 118.1 > 91.1 | m/z 247.1 → 130.1 |

| Reference | nih.gov | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned earlier, is a powerful hyphenated technique. In the analysis of indole alkaloids from Catharanthus roseus, GC-MS was used to identify various compounds in an ethanolic extract. oup.com The mass spectra obtained provide a "fingerprint" for each compound, allowing for their identification by comparison with spectral libraries or through interpretation of the fragmentation patterns.

Capillary Electrophoresis and Other Microanalytical Methods for High-Throughput Screening

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. nih.gov For indole alkaloids, CE methods have been developed for their separation and identification. The separation is influenced by the pH of the buffer, applied voltage, and the use of additives like micelles in micellar electrokinetic chromatography (MEKC). While specific applications of CE for this compound are not reported, methods developed for other indole alkaloids, such as those in Psilocybe mushrooms, demonstrate the potential of this technique. nih.gov

High-Throughput Screening (HTS) methods are crucial in drug discovery and other research areas for rapidly screening large numbers of compounds for biological activity. For indole derivatives, HTS assays can be developed to assess their potential as, for example, enzyme inhibitors or receptor modulators. These assays are often based on fluorescence or other spectroscopic readouts that can be automated and miniaturized. mdpi.comelsevierpure.com While no specific HTS assays for this compound are described, the general principles of HTS can be applied to investigate its biological properties. mdpi.comelsevierpure.com

Emerging Applications and Future Research Directions for 2 1h Indol 2 Ylmethyl 1h Indole

Applications in Advanced Materials Science (e.g., Polymers, Functional Coatings)

The indole (B1671886) nucleus is a privileged scaffold in the development of functional organic materials due to its electron-rich nature and propensity for π-π stacking. Derivatives of diindolylmethane are being explored as components in advanced materials, particularly for organic electronics. Theoretical studies using Density Functional Theory (DFT) have investigated diindole-based molecules as potential electron donor materials for organic bulk heterojunction (BHJ) solar cells. researchgate.net

These computational analyses focus on key electronic parameters to evaluate the suitability of these compounds for photovoltaic applications. By substituting the core diindole structure with various electron-donating and electron-accepting groups, researchers can tune the electronic properties of the resulting molecules. The goal is to identify derivatives that can serve as effective electron donors when paired with suitable electron acceptors, such as phenyl-C61-butyric acid methyl ester (PCBM). researchgate.net This research paves the way for the rational design of 2-(1H-indol-2-ylmethyl)-1H-indole-based polymers and small molecules for use in flexible, lightweight, and cost-effective solar energy technologies and functional coatings.

Table 1: Predicted Photovoltaic Properties of Diindole-Based Molecules

This interactive table presents data from computational studies on diindole derivatives for solar cell applications. researchgate.net Users can sort the data by clicking on the column headers to compare the different parameters.

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (E_gap) (eV) | Open-Circuit Voltage (V_oc) (V) |

| Diln 1 | -5.14 | -1.74 | 3.40 | 1.07 |

| Diln 2 | -5.46 | -2.14 | 3.32 | 1.41 |

| Diln 3 | -5.20 | -1.89 | 3.31 | 1.16 |

| Diln 4 | -5.57 | -2.43 | 3.14 | 1.44 |

| Diln 5 | -5.39 | -2.04 | 3.35 | 1.32 |

| Diln 6 | -5.73 | -2.44 | 3.29 | 1.59 |

| Note: HOMO (Highest Occupied Molecular Orbital), LUMO (Lowest Unoccupied Molecular Orbital), and V_oc (Open-Circuit Voltage) are critical parameters for assessing the efficiency of organic solar cells. Data is derived from theoretical calculations. |

Role in Catalysis Research and Development (e.g., Organocatalysis, Ligand Design)

The development of chiral indole derivatives is a significant focus in organic chemistry, as these structures are found in numerous biologically active compounds. nih.govsioc-journal.cn The catalytic asymmetric Friedel–Crafts reaction is a primary method for producing these molecules. nih.gov While this compound is often the product of such reactions, its rigid, bidentate scaffold makes it an attractive candidate for development as a ligand in transition-metal catalysis or as a platform for organocatalysts.

The two nitrogen atoms within the indole rings can coordinate with metal centers, creating stable complexes for a variety of catalytic transformations. The C-H bonds on the methylene (B1212753) bridge and specific positions on the indole rings can be functionalized to introduce chirality or to tune the steric and electronic properties of the ligand. This adaptability allows for the design of custom catalysts for reactions such as asymmetric hydrogenation, cross-coupling, and C-H activation. The development of 2-indolylmethanols as versatile platform molecules highlights a strategy where introducing a simple functional group can dramatically alter the reactivity and application scope of the indole core, a principle that can be extended to diindolylmethanes. sioc-journal.cn

Supramolecular Chemistry and Self-Assembly of Indole Derivatives for Novel Architectures

Supramolecular chemistry, the study of systems beyond the individual molecule, relies on non-covalent interactions to build complex, functional architectures. ebrary.net The structure of this compound is ideally suited for supramolecular assembly. Key interactions include:

Hydrogen Bonding: The N-H protons of the indole rings can act as hydrogen bond donors, while the π-electron clouds of the aromatic rings can act as acceptors.

π-π Stacking: The planar, aromatic indole rings can stack on top of each other, leading to stabilized, ordered structures.

Cation-π Interactions: The electron-rich indole rings can interact favorably with cations.

These non-covalent forces can guide the self-assembly of diindolylmethane derivatives into well-defined nanostructures such as wires, sheets, or complex cages. nsf.gov By modifying the periphery of the indole rings with different functional groups, researchers can program the assembly process to create materials with specific properties for applications in sensing, drug delivery, and molecular electronics. ebrary.net

Development of Chemical Probes and Tools for Mechanistic Biological Research

The ability of small molecules to selectively interact with biological macromolecules is crucial for developing tools to probe cellular functions. Diindolylmethane derivatives have shown promise in this area. Specifically, 2,2'-diindolylmethanes have been designed to selectively target and stabilize G-quadruplex (G4) DNA structures. nih.gov

G-quadruplexes are non-canonical DNA structures found in regions such as telomeres and gene promoter regions, and they play vital roles in regulating gene expression and maintaining genomic stability. The planar aromatic surfaces of 2,2'-diindolylmethanes allow them to bind to the flat G-quartets of the G4 structure, leading to its stabilization. By modifying the substituents on the indole rings, the selectivity for different G4 topologies can be fine-tuned. nih.gov These compounds serve as valuable chemical probes to study the biological functions of G4 DNA and have potential as therapeutic agents that target these structures in cancer cells. Furthermore, certain diindolylmethane derivatives can activate estrogen receptor signaling in a ligand-independent manner, providing tools to investigate the mechanistic details of nuclear receptor activation pathways. nih.gov

Future Perspectives in Novel Synthetic Methodology Innovation for Indole Derivatives

The synthesis of indole derivatives, including diindolylmethanes, is a cornerstone of heterocyclic chemistry. nih.govnih.gov Future research is focused on developing more efficient, sustainable, and versatile synthetic methods. Key areas of innovation include:

Catalytic One-Pot Reactions: Combining multiple reaction steps into a single, seamless process improves efficiency and reduces waste. Methods for creating indolyl cyclobutanones in a one-pot catalytic process showcase this trend. thieme-connect.com

Green Chemistry Approaches: The use of environmentally benign solvents like water and recyclable nanocatalysts is becoming more common for synthesizing indole derivatives. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of complex indole-based heterocycles. nih.gov

Cross-Coupling Reactions: Modern cross-coupling techniques (e.g., Suzuki, Heck, Sonogashira) allow for the precise and modular construction of highly functionalized indoles from simpler precursors. nih.gov

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, leading to safer and more scalable production of indole derivatives.

These advanced methodologies will enable chemists to create vast libraries of novel this compound derivatives with diverse substitution patterns for screening in various applications. mdpi.comrsc.orgiosrjournals.org

Table 2: Modern Synthetic Routes to Indole Derivatives

| Method | Key Features | Catalyst/Reagent Example | Application Example | Reference(s) |

| Palladium-Catalyzed Cyclization | High efficiency in aqueous micellar media. | Pd(OAc)₂ in TPGS-750-M | Synthesis of 2-substituted indoles | mdpi.com |

| One-Pot Catalytic Functionalization | Mild conditions, straightforward access to diverse products. | Polystyrene-based ion exchange resin | Synthesis of indolyl cyclobutanones | thieme-connect.com |

| Microwave-Assisted Synthesis | Profound effect on reaction speed, higher yields. | N/A (Energy Source) | Synthesis of indolylthiazolidinones | nih.gov |

| Cross-Coupling Reactions | High functional group tolerance, modularity. | Pd catalysts for Suzuki, Heck, Stille reactions | Synthesis of polysubstituted indole-2-carbonitriles | nih.gov |

| [4+1]-Spirocyclization Cascade | Novel route to functionalized indoles from nitroalkenes. | Acid-assisted | Synthesis of 2-(1H-indol-2-yl)acetonitriles | mdpi.com |

Advanced Computational Predictions for Unexplored Applications and Design of Novel Derivatives

Computational chemistry is an indispensable tool for accelerating the discovery and development of new molecules. For this compound and its derivatives, advanced computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are being employed to predict a wide range of properties before a single molecule is synthesized in the lab. researchgate.net

These predictions include:

Optoelectronic Properties: Calculating the HOMO/LUMO energy levels and the resulting energy gap helps to identify promising candidates for organic semiconductors, LEDs, and solar cells. researchgate.net

Molecular Geometry and Conformation: Understanding the three-dimensional shape of a molecule is crucial for predicting its interaction with biological targets or its packing in a crystal lattice.

Reactivity and Reaction Mechanisms: Computational models can elucidate reaction pathways, helping to optimize synthetic conditions and predict the formation of byproducts.

Binding Affinity: Molecular docking simulations can predict how strongly a derivative will bind to a specific protein or DNA structure, guiding the design of potent biological probes or drugs. nih.gov

By creating virtual libraries of novel diindolylmethane derivatives and screening their properties in silico, researchers can prioritize the most promising candidates for synthesis and experimental validation. This rational, computer-aided design process significantly reduces the time and resources required to discover new materials and bioactive compounds based on the this compound scaffold.

Q & A

Q. What are the established synthetic routes for 2-(1H-indol-2-ylmethyl)-1H-indole, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step strategies:

- Step 1 : Fischer indole synthesis or alkylation to construct the indole core. For example, alkylation of 2-methylindole derivatives with appropriate electrophiles (e.g., bromomethylindole) under basic conditions (e.g., NaH/DMF) .

- Step 2 : Purification via column chromatography or recrystallization.

- Characterization : Confirm intermediates and final products using / NMR, HRMS, and X-ray crystallography (e.g., SHELX software for structural refinement) .

Q. How is structural elucidation performed for this compound, particularly regarding regioselectivity in substitution patterns?

- Methodological Answer :

- X-ray Crystallography : Resolves bond angles, torsion angles, and packing interactions (e.g., C2–C3–C4 angle ≈117.3° observed in similar indole derivatives) .

- NMR Spectroscopy : NMR distinguishes protons on substituted vs. unsubstituted indole rings (e.g., deshielded protons near methyl bridges). NMR identifies quaternary carbons at bridge positions .

Q. What preliminary biological activities are reported for indole derivatives structurally similar to this compound?

- Methodological Answer :

- In vitro Assays : Screen for receptor binding (e.g., serotonin receptors) or enzyme inhibition (e.g., kinases) using fluorescence polarization or radioligand assays .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 1-methylindole, 5-hydroxyindole) to identify critical functional groups. For example, methyl bridges may enhance lipophilicity and membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere) and analytical methods (e.g., calibrate NMR spectrometers).

- Meta-Analysis : Compare datasets across studies; discrepancies in bioactivity may arise from assay variability (e.g., cell line specificity) or impurities in test compounds .

Q. What strategies optimize the synthetic route for scalability while minimizing environmental impact?

- Methodological Answer :

- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Catalysis : Use Pd-catalyzed cross-coupling for C–C bond formation, improving atom economy .

- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to reduce waste .

Q. How does computational modeling aid in predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding to targets (e.g., tryptophan hydroxylase) using AutoDock Vina or Schrödinger Suite.

- Density Functional Theory (DFT) : Calculate electron density maps to predict reactivity at specific indole positions (e.g., C3 vs. C2 substitution effects) .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Methodological Answer :

- Crystallization Conditions : Screen solvents (e.g., EtOAc/hexane) and use slow evaporation. For twinned crystals, employ SHELXL’s TWIN command for refinement .

- Disorder Modeling : Address positional disorder in methyl bridges using restraints (ISOR, DELU) during refinement .

Comparative Analysis Table: Key Synthetic Methods for Indole Derivatives

| Method | Advantages | Limitations | References |

|---|---|---|---|

| Fischer Indole Synthesis | High regioselectivity for C3 substitution | Requires high temperatures | |

| Alkylation | Modular; adaptable to diverse R-groups | Competing overalkylation | |

| Pd-Catalyzed Coupling | Efficient C–C bond formation | Catalyst cost/toxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.